1-(3-chloro-2-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
1-(3-chloro-2-methylphenyl)-5-(pyridin-4-yl)-1,2,3-triazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1-(3-chloro-2-methylphenyl)-5-(pyridin-4-yl)-1,2,3-triazole-4-carboxylic acid typically involves a multi-step process:
Starting Materials: The synthesis begins with 3-chloro-2-methylbenzaldehyde and 4-pyridinecarboxylic acid.
Formation of Hydrazone: The 3-chloro-2-methylbenzaldehyde is reacted with hydrazine hydrate to form the corresponding hydrazone.
Cyclization: The hydrazone is then subjected to cyclization with 4-pyridinecarboxylic acid in the presence of a suitable catalyst, such as copper sulfate, to form the triazole ring.
Carboxylation: The final step involves the carboxylation of the triazole ring to introduce the carboxylic acid group, yielding the target compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and purity.
Chemical Reactions Analysis
1-(3-chloro-2-methylphenyl)-5-(pyridin-4-yl)-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Esterification: The carboxylic acid group can be esterified using alcohols in the presence of acid catalysts to form esters.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, and catalysts such as sulfuric acid, hydrochloric acid, and palladium on carbon.
Scientific Research Applications
1-(3-chloro-2-methylphenyl)-5-(pyridin-4-yl)-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its triazole moiety.
Biological Studies: It is used in biological assays to investigate its effects on various cellular pathways and molecular targets.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and pharmaceuticals.
Material Science: It is explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-(3-chloro-2-methylphenyl)-5-(pyridin-4-yl)-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound may inhibit enzymes involved in critical biological processes, such as DNA synthesis or protein synthesis.
Receptor Binding: It can bind to specific receptors on the cell surface, modulating signal transduction pathways.
Reactive Oxygen Species (ROS) Generation: The compound may induce the generation of reactive oxygen species, leading to oxidative stress and cell death in cancer cells.
Comparison with Similar Compounds
1-(3-chloro-2-methylphenyl)-5-(pyridin-4-yl)-1,2,3-triazole-4-carboxylic acid can be compared with other triazole derivatives:
1-(4-chlorophenyl)-3-(6-methylpyridin-2-yl)urea: This compound has a similar structure but differs in the presence of a urea group instead of a triazole ring.
1-(3-chlorophenyl)-5-(pyridin-4-yl)-1,2,3-triazole: This compound lacks the carboxylic acid group, which may affect its reactivity and biological activity.
1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid: This compound is similar but lacks the pyridin-4-yl group, which may influence its binding affinity and specificity.
The uniqueness of 1-(3-chloro-2-methylphenyl)-5-(pyridin-4-yl)-1,2,3-triazole-4-carboxylic acid lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H11ClN4O2 |
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Molecular Weight |
314.72 g/mol |
IUPAC Name |
1-(3-chloro-2-methylphenyl)-5-pyridin-4-yltriazole-4-carboxylic acid |
InChI |
InChI=1S/C15H11ClN4O2/c1-9-11(16)3-2-4-12(9)20-14(10-5-7-17-8-6-10)13(15(21)22)18-19-20/h2-8H,1H3,(H,21,22) |
InChI Key |
LTPVTJTYWBUMNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C(=C(N=N2)C(=O)O)C3=CC=NC=C3 |
Origin of Product |
United States |
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